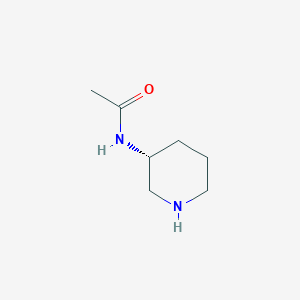

(R)-N-(Piperidin-3-yl)acetamide

説明

Structure

3D Structure

特性

IUPAC Name |

N-[(3R)-piperidin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6(10)9-7-3-2-4-8-5-7/h7-8H,2-5H2,1H3,(H,9,10)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXSCZDWARFWAW-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R N Piperidin 3 Yl Acetamide and Analogues

Established Synthetic Routes

Established methods for synthesizing (R)-N-(Piperidin-3-yl)acetamide primarily rely on the functionalization of a pre-existing chiral piperidine (B6355638) core. These routes are often characterized by their reliability and scalability.

Amidation Reactions

The most direct and common method for the synthesis of (R)-N-(Piperidin-3-yl)acetamide is the amidation of (R)-piperidin-3-amine or its N-protected derivatives. This reaction involves the formation of an amide bond between the 3-amino group of the piperidine ring and an acetylating agent. Standard amide coupling conditions are typically employed to achieve this transformation. nih.gov

The reaction generally proceeds by nucleophilic acyl substitution, where the amine nitrogen of the piperidine attacks the electrophilic carbonyl carbon of the acetylating agent. The use of an N-protected piperidine, such as with a tert-butoxycarbonyl (Boc) group, is common to prevent side reactions at the piperidine ring nitrogen. nih.gov Following the amidation, the protecting group can be removed under acidic conditions to yield the final product.

Key Starting Materials and Precursors

The critical precursor for this synthetic approach is the chiral amine, (R)-3-aminopiperidine or its protected form, (R)-3-amino-1-Boc-piperidine. beilstein-journals.org The synthesis of this key intermediate is a major focus, with several strategies available:

From Chiral Pool Starting Materials: Enantiomerically pure (R)-3-aminopiperidine can be prepared from readily available chiral molecules. For instance, D-glutamic acid can be converted to (R)-3-aminopiperidine hydrochloride through a multi-step sequence involving esterification, Boc protection, reduction, hydroxyl activation, cyclization, and deprotection. google.com Another route starts from (R)-2,5-diaminopentanoic acid hydrochloride (a derivative of D-ornithine), which undergoes esterification, cyclization to form (R)-3-aminopiperidin-2-one, and subsequent reduction. google.com

Resolution of Racemates: Racemic 3-aminopiperidine can be resolved using chiral acids, such as D-mandelic acid, to selectively crystallize the desired (R)-enantiomer salt. patsnap.com

Asymmetric Synthesis: Modern approaches involve the asymmetric synthesis of the chiral amine precursor. One notable method is the enzymatic transamination of a prochiral ketone, 1-Boc-3-piperidone, using ω-transaminases to produce (R)-3-amino-1-Boc-piperidine with high optical purity. beilstein-journals.orggoogle.com

Common acetylating agents for the amidation step include acetic anhydride (B1165640) and acetyl chloride.

Reaction Conditions and Optimization

The amidation reaction is typically carried out under mild conditions. The choice of solvent, base, and temperature can be optimized to maximize yield and purity.

For the acylation of N-Boc-(R)-3-aminopiperidine, the reaction can be performed in a suitable organic solvent. The subsequent deprotection of the Boc group is often achieved using a solution of hydrochloric acid in an alcohol like ethanol (B145695) or in a solvent like methyl tert-butyl ether. beilstein-journals.orggoogle.com For example, dissolving (R)-1-Boc-3-aminopiperidine in ethanol and adding a solution of acetyl chloride in ethanol at 0 °C, followed by stirring at room temperature, leads to the formation of the dihydrochloride (B599025) salt of the product as a white precipitate. beilstein-journals.org

| Precursor | Reagent 1 | Reagent 2/Solvent | Key Step | Product | Reference |

|---|---|---|---|---|---|

| (R)-1-Boc-3-aminopiperidine | Acetyl chloride | Ethanol | Acylation & Deprotection | (R)-3-aminopiperidine dihydrochloride | beilstein-journals.org |

| (R)-3-aminopiperidin-2-one hydrochloride | Lithium aluminum hydride | Tetrahydrofuran (THF) | Reduction | (R)-3-aminopiperidine | google.com |

| Racemic 3-piperidine amide | D-mandelic acid | Isopropanol/Methyl tert-butyl ether | Resolution | (R)-3-piperidine amide D-mandelic acid salt | patsnap.com |

Stereoselective Synthesis Approaches

Stereoselective methods aim to create the chiral center at the C3 position of the piperidine ring with high enantiomeric or diastereomeric control, offering more elegant and efficient pathways to the target molecule.

Asymmetric Synthetic Strategies

Asymmetric synthesis provides a direct route to enantiomerically enriched piperidine derivatives, often avoiding the need for chiral resolution.

Enzymatic Reactions: As highlighted previously, the use of ω-transaminases for the asymmetric amination of 1-Boc-3-piperidone is a powerful strategy. beilstein-journals.orggoogle.com This biocatalytic approach offers high enantioselectivity (ee >99%) and operates under mild, environmentally friendly conditions. google.com Similarly, asymmetric reduction of 1-tert-butoxycarbonyl-3-piperidone using yeast strains like Pichia sp. can yield (S)-1-tert-butoxycarbonyl-3-hydroxypiperidine, a precursor that can be converted to the desired amine. google.com

Catalytic Asymmetric Reactions: A rhodium-catalyzed asymmetric reductive Heck reaction has been developed to synthesize 3-substituted tetrahydropyridines from pyridine (B92270) precursors and boronic acids in high yield and excellent enantioselectivity. nih.govacs.org Subsequent reduction of the tetrahydropyridine (B1245486) provides access to a variety of enantioenriched 3-substituted piperidines. nih.gov This method represents a versatile cross-coupling approach to chiral piperidines. nih.govacs.org

| Strategy | Substrate | Catalyst/Reagent | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Enzymatic Asymmetric Amination | 1-Boc-3-piperidone | ω-transaminase | (R)-3-amino-1-Boc-piperidine | High enantioselectivity (>99% ee) | beilstein-journals.orggoogle.com |

| Asymmetric Reductive Heck Reaction | Phenyl pyridine-1(2H)-carboxylate | Rh-catalyst & Boronic acid | Enantioenriched 3-substituted tetrahydropyridine | High yield and enantioselectivity | nih.govacs.org |

Diastereoselective Cyclization Reactions

Diastereoselective strategies involve the cyclization of an acyclic precursor containing one or more stereocenters, which direct the formation of the new chiral center on the piperidine ring.

Radical Cyclization: A notable approach involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters to form 2,4,5-trisubstituted piperidines. This method can exhibit high diastereoselectivity, yielding only two of the four possible diastereoisomers. nih.gov

Reductive Amination Cascade: A 1,5-keto-aldehyde can undergo a double reductive amination with a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to form a piperidine ring. nih.gov When the starting material contains a chiral auxiliary, such as an η⁴-dienetricarbonyliron complex, the cyclization can proceed with complete stereocontrol, forming a single diastereoisomeric product. nih.gov

Visible-Light-Driven Cyclization: A visible-light-driven radical silylative cyclization of aza-1,6-dienes has been developed for the stereoselective synthesis of densely functionalized piperidines. nih.govresearchgate.net This method is atom-economical and can achieve excellent diastereoselectivity depending on the substrate's substitution pattern. nih.gov

These advanced cyclization methods provide powerful tools for constructing complex and highly substituted chiral piperidine structures with a high degree of stereochemical control. acs.orgresearchgate.net

Chiral Auxiliary-Mediated Syntheses

The synthesis of enantiomerically pure compounds like (R)-N-(piperidin-3-yl)acetamide can be effectively achieved through the use of chiral auxiliaries. This strategy involves the temporary attachment of a chiral molecule to a prochiral substrate to direct a subsequent chemical transformation stereoselectively. Once the desired stereocenter is established, the auxiliary is removed.

A primary application of this methodology for (R)-N-(piperidin-3-yl)acetamide involves the resolution of a racemic mixture of N-(piperidin-3-yl)acetamide. This is accomplished by reacting the racemate with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the desired diastereomeric salt is neutralized to yield the target (R)-enantiomer. A common resolving agent for this purpose is Di-p-toluoyl-L-tartaric acid, which selectively crystallizes with the (R)-enantiomer of the acetamide (B32628) from a solvent mixture like methanol-water.

Another approach involves using chiral derivatizing agents, such as (S)-(-)-1-Phenylethylamine, to form diastereomers that can be separated chromatographically. Once separated, the chiral auxiliary is cleaved to afford the enantiopure piperidine derivative. A variety of chiral auxiliaries are available for asymmetric synthesis, each suited for different types of reactions and substrates. sigmaaldrich.com

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary Class | Example Compound | Typical Application |

|---|---|---|

| Ephedrine Derivatives | (1R,2S)-(−)-Ephedrine | Aldol (B89426) additions, alkylations |

| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Asymmetric alkylations, aldol reactions |

| Sulfinamides | (R)-(+)-2-Methyl-2-propanesulfinamide | Synthesis of chiral amines |

| Camphor Derivatives | (1S)-(+)-Camphor-10-sulfonic acid | Resolution of amines and alcohols |

Catalytic Asymmetric Synthesis (e.g., Chiral Ligands and Catalysts)

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to generating chiral molecules. This method avoids the need for stoichiometric amounts of a chiral auxiliary by using a chiral catalyst to control the stereochemical outcome of a reaction.

One prominent strategy for accessing enantioenriched 3-substituted piperidines is through the asymmetric functionalization of pyridine precursors. snnu.edu.cn A key development in this area is the rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cn This process involves the coupling of a dihydropyridine (B1217469) intermediate with an aryl or vinyl boronic acid in the presence of a chiral rhodium catalyst. snnu.edu.cn The resulting 3-substituted tetrahydropyridine can then be reduced to the corresponding piperidine. This method provides high yields and excellent enantioselectivity across a wide range of functional groups. snnu.edu.cn

Another approach involves the enantioselective acetylation of a piperidine precursor using a chiral catalyst. For instance, chiral Lewis acid catalysts, such as a complex of Titanium(IV) tetraisopropoxide with a chiral ligand like BINOL, can facilitate the enantioselective acetylation of 3-aminopiperidine derivatives.

Table 2: Examples of Catalytic Asymmetric Synthesis for Piperidine Derivatives

| Catalytic System | Reaction Type | Substrates | Outcome |

|---|---|---|---|

| Rhodium(I) / Chiral Ferrocene Ligand | Asymmetric Hydrogenation | Unsaturated substituted piperidinones | High stereoselectivity to cis-configured piperidines. mdpi.com |

| Rhodium / Chiral Ligand | Asymmetric Reductive Heck | Phenyl pyridine-1(2H)-carboxylate, Arylboronic acids | High yield and enantioselectivity for 3-substituted tetrahydropyridines. snnu.edu.cn |

| Titanium(IV) tetraisopropoxide / BINOL | Enantioselective Acetylation | 3-Aminopiperidine derivatives | Enantiomerically enriched N-acetylated piperidines. |

Advanced Synthetic Techniques

Advances in synthetic chemistry have led to the development of sophisticated techniques that enhance efficiency, automation, and sustainability. Solid-phase synthesis and green chemistry approaches are at the forefront of these innovations.

Solid-Phase Synthesis Methodologies

Solid-Phase Synthesis (SPS), particularly well-known for its application in peptide synthesis (SPPS), offers significant advantages for creating libraries of organic molecules, including piperidine analogues. ejbiotechnology.infolsu.edu In SPS, a starting material is covalently attached to an insoluble polymer resin, and subsequent reactions are carried out. lsu.edu The key benefits include the ability to use large excesses of reagents to drive reactions to completion and the simplified purification process, where excess reagents and by-products are removed by simple filtration and washing. lsu.edu

The general workflow for synthesizing a piperidine derivative on a solid phase would involve:

Attachment: Covalently linking a suitable piperidine precursor or a building block to a resin via a linker.

Synthesis: Performing a sequence of reactions to build the target molecule. For N-(piperidin-3-yl)acetamide, this could involve deprotection and acylation steps.

Cleavage: Releasing the final product from the solid support. lsu.edu

The choice of resin and linker is crucial and depends on the specific chemistry being performed and the desired cleavage conditions. lsu.edu This methodology is highly adaptable for automation, making it ideal for the high-throughput synthesis of compound libraries for drug discovery. lsu.edu

Table 3: General Protocol for Solid-Phase Synthesis

| Step | Procedure | Purpose |

|---|---|---|

| 1. Resin Swelling | The resin is washed with a suitable solvent (e.g., DMF, DCM). | To allow permeation of solvents and reagents to the reactive sites. lsu.edu |

| 2. Linker/First Monomer Attachment | The first building block is coupled to the functionalized resin. | To initiate the synthesis on the solid support. |

| 3. Deprotection | A protecting group is removed from the resin-bound molecule. | To expose a reactive site for the next reaction. |

| 4. Coupling | The next building block or reagent is added to react with the newly exposed site. | To elongate or modify the molecule. |

| 5. Washing | The resin is washed thoroughly after each deprotection and coupling step. | To remove excess reagents and soluble by-products. |

Green Chemistry and Sustainable Synthesis Approaches (e.g., Microwave-Assisted)

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Microwave-assisted synthesis is a prominent green technique that has been successfully applied to the synthesis of piperidine derivatives and other heterocyclic compounds. nih.govnih.govmdpi.com

Microwave irradiation provides rapid and efficient heating of the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and higher product purity compared to conventional heating methods. youtube.comanton-paar.com This is due to the direct coupling of microwave energy with the molecules in the reaction mixture. anton-paar.com

For the synthesis of acetamides, microwave-assisted methods can significantly shorten reaction times from hours to minutes. mdpi.com For example, the acetylation of an amine can be achieved by irradiating a mixture of the amine and acetic anhydride in a microwave reactor, often with high yield and purity. Furthermore, these reactions can sometimes be performed under solvent-free conditions, further enhancing their green credentials by reducing waste. youtube.com

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days mdpi.comanton-paar.com | Minutes to hours mdpi.comanton-paar.com |

| Energy Efficiency | Lower; indirect heating of vessel and solvent. | Higher; direct molecular heating. anton-paar.com |

| Yield | Moderate to good. | Often improved yields. youtube.com |

| Purity | May require extensive purification. | Often results in higher purity products. youtube.com |

| Solvent Use | Often requires high-boiling solvents. | Can be performed with green solvents (e.g., water) or solvent-free. youtube.com |

Derivatization Strategies for (R)-N-(Piperidin-3-yl)acetamide Scaffold

The (R)-N-(piperidin-3-yl)acetamide scaffold serves as a versatile building block for the creation of more complex molecules. Its structure contains multiple reactive sites that can be selectively modified through various functional group transformations.

Functional Group Transformations

The piperidine ring and the acetamide group offer several opportunities for chemical modification.

N-Alkylation/N-Arylation: The secondary amine in the piperidine ring is a nucleophile and can be readily functionalized. It can undergo alkylation with alkyl halides or reductive amination with aldehydes or ketones to introduce a wide variety of substituents at the N1 position.

Oxidation: The piperidine nitrogen can be oxidized to form the corresponding N-oxide, a transformation that can alter the compound's physicochemical properties.

Reduction: The amide functionality can be reduced to a secondary amine using strong reducing agents like lithium aluminum hydride, transforming the N-acetamido group into an N-ethylamino group.

Substitution of the Acetamide Group: The acetamide group itself can be modified. For instance, the amide bond can be hydrolyzed under acidic or basic conditions to regenerate the 3-amino group, which can then be acylated with different reagents to produce a library of N-substituted analogues. It can also participate in nucleophilic substitution reactions to be replaced by other functional groups.

These derivatization strategies allow for the systematic exploration of the structure-activity relationship (SAR) of compounds based on the (R)-N-(piperidin-3-yl)acetamide core, facilitating the optimization of their properties for various applications.

Table 5: Summary of Functional Group Transformations

| Reaction Type | Reagents/Conditions | Functional Group Transformation |

|---|---|---|

| N-Alkylation | Alkyl halide, Base | Piperidine N-H → Piperidine N-Alkyl |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | Piperidine N-H → Piperidine N-Alkyl |

| Amide Reduction | LiAlH₄, THF | Acetamide C=O → Ethylamine CH₂ |

| Amide Hydrolysis | H⁺ or OH⁻, H₂O | N-acetyl group → Amino group |

Preparation of Substituted Piperidine Derivatives

The synthesis of (R)-N-(piperidin-3-yl)acetamide typically involves the preparation of a suitable chiral piperidine precursor, followed by acetylation. A common and crucial intermediate is (R)-3-(Boc-amino)piperidine, where the Boc (tert-butoxycarbonyl) group serves as a protecting group for the amine. Several synthetic routes have been developed to produce this key intermediate in an enantiomerically pure form.

A third strategy involves the asymmetric hydrogenation of a pyridine precursor. For instance, (R)-3-(Boc-amino)piperidine can be synthesized from tert-butyl pyridin-3-ylcarbamate by hydrogenation using a palladium catalyst. chemicalbook.com This method highlights the direct creation of the saturated heterocyclic ring from an aromatic precursor.

Once the key intermediate, (R)-3-(Boc-amino)piperidine, is obtained, the synthesis of (R)-N-(piperidin-3-yl)acetamide is straightforward. It involves two final steps:

Deprotection: The Boc group is removed from the piperidine nitrogen, typically under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid).

Acetylation: The newly freed secondary amine on the piperidine ring is then acetylated. This can be achieved using various acetylating agents such as acetyl chloride or acetic anhydride, often in the presence of a base to neutralize the acid byproduct.

The table below summarizes various synthetic routes to the key precursor, (R)-3-(Boc-amino)piperidine.

| Starting Material | Key Steps | Catalyst/Reagents | Overall Yield | Reference |

| D-Ornithine hydrochloride | Esterification, Cyclization, Extraction | HCl, Methanol, Sodium Methoxide | Not specified | chemicalbook.com |

| L-Glutamic acid | Esterification, Boc-protection, Reduction, Tosylation, Cyclization | SOCl₂, (Boc)₂O, NaBH₄, TsCl, Various amines | 44-55% | niscpr.res.in |

| tert-Butyl pyridin-3-ylcarbamate | Catalytic Hydrogenation | Palladium on Carbon (Pd/C), Acetic Acid, Hydrogen | 73.8% | chemicalbook.com |

Use as a Building Block in Complex Molecular Synthesis

The (R)-N-(piperidin-3-yl)acetamide moiety is a crucial building block in the synthesis of more complex and biologically active molecules, particularly in the pharmaceutical industry. Its specific stereochemistry and functional groups make it an ideal scaffold for creating targeted therapeutic agents.

A significant application is in the synthesis of dipeptidyl peptidase-4 (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes. guidechem.com The (R)-3-aminopiperidine core, a direct precursor to (R)-N-(piperidin-3-yl)acetamide, is a key structural component of drugs like Alogliptin and Linagliptin. guidechem.com In these syntheses, the piperidine ring serves as a central scaffold onto which other necessary pharmacophoric groups are attached.

The table below presents examples of complex molecules that incorporate the (R)-N-(piperidin-3-yl)acetamide scaffold or its direct precursor.

| Compound Class | Specific Example | Therapeutic Target/Application | Reference |

| DPP-IV Inhibitors | Alogliptin, Linagliptin | Type 2 Diabetes | guidechem.com |

| Spiro-piperidine Derivatives | N-[(3S)-1'-(4-aminopyridin-2-yl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-acetamide | Chemokine Receptor Modulators | google.com |

| Quinazoline Derivatives | N-((3S,5R)-5-Hydroxy-1-(2-phenylacetyl)piperidin-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide | Not specified | pharmaffiliates.com |

Chemical Reactivity and Transformation Analysis of R N Piperidin 3 Yl Acetamide

Oxidation Reactions and Products

The piperidine (B6355638) nitrogen in (R)-N-(Piperidin-3-yl)acetamide is susceptible to oxidation. Common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can be employed to transform the secondary amine into various oxidation products. researchgate.netmdpi.comrochester.edu The primary products of such reactions are typically the corresponding N-oxides or hydroxylamines.

The reaction with m-CPBA, a widely used reagent for the oxidation of amines and other functional groups, proceeds via an electrophilic attack of the peroxyacid on the lone pair of electrons of the piperidine nitrogen. masterorganicchemistry.comorganic-chemistry.org The specific products formed can be influenced by the reaction conditions and the stoichiometry of the oxidant used.

| Oxidizing Agent | Potential Products | Reaction Conditions |

| m-Chloroperoxybenzoic acid (m-CPBA) | (R)-N-(1-hydroxypiperidin-3-yl)acetamide (N-hydroxylamine), (R)-N-(1-oxopiperidin-3-yl)acetamide (N-oxide) | Inert solvent (e.g., dichloromethane), controlled temperature |

| Hydrogen Peroxide (H₂O₂) | (R)-N-(1-hydroxypiperidin-3-yl)acetamide, (R)-N-(1-oxopiperidin-3-yl)acetamide | Typically in the presence of a catalyst |

Table 1: Potential Oxidation Reactions and Products

It is important to note that the acetamide (B32628) group is generally stable under these oxidation conditions.

Reduction Reactions and Products

The acetamide functional group in (R)-N-(Piperidin-3-yl)acetamide can be reduced to the corresponding secondary amine, (R)-N-ethylpiperidin-3-amine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.commasterorganicchemistry.comyoutube.com The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon of the amide. masterorganicchemistry.commasterorganicchemistry.comadichemistry.com

The general mechanism for the reduction of a secondary amide with LiAlH₄ involves the formation of a tetrahedral intermediate, which then collapses to form an iminium ion. A second hydride equivalent then attacks the iminium ion to yield the final amine product. masterorganicchemistry.commasterorganicchemistry.com

Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective in reducing amides under standard conditions.

| Reducing Agent | Product | Reaction Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | (R)-N-ethylpiperidin-3-amine | Anhydrous ethereal solvent (e.g., THF, diethyl ether), followed by aqueous workup |

| Sodium Borohydride (NaBH₄) | No reaction (under standard conditions) | - |

Table 2: Reduction Reactions and Products

Nucleophilic Substitution Reactions

The secondary amine of the piperidine ring in (R)-N-(Piperidin-3-yl)acetamide is nucleophilic and can participate in various substitution reactions. These reactions allow for the introduction of diverse substituents at the N-1 position of the piperidine ring.

A key example of this reactivity is the N-alkylation or N-arylation of the piperidine nitrogen. For instance, in the synthesis of Alogliptin, (R)-N-(piperidin-3-yl)acetamide or a protected form thereof undergoes a nucleophilic substitution reaction with a substituted pyrimidine (B1678525) derivative. nih.govgoogle.com This reaction typically occurs in the presence of a base, which deprotonates the piperidine nitrogen, enhancing its nucleophilicity.

The acetamide group itself can also be a target for nucleophilic attack, particularly under forcing conditions, though the piperidine nitrogen is generally more reactive.

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkyl halide (e.g., R-X) | (R)-N-(1-alkylpiperidin-3-yl)acetamide |

| N-Arylation | Aryl halide (e.g., Ar-X) with a catalyst (e.g., Pd-based) | (R)-N-(1-arylpiperidin-3-yl)acetamide |

| N-Acylation | Acyl chloride or anhydride (B1165640) (e.g., RCOCl) | (R)-N-(1-acylpiperidin-3-yl)acetamide |

Table 3: Representative Nucleophilic Substitution Reactions

Hydration and Hydrolysis Processes

The acetamide bond in (R)-N-(Piperidin-3-yl)acetamide can be cleaved through hydrolysis, yielding (R)-3-aminopiperidine and acetic acid. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. youtube.comyoutube.com This is followed by proton transfer and elimination of the amine to give the carboxylic acid and the protonated amine.

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide. mdpi.com This forms a tetrahedral intermediate which then collapses, with the expulsion of the amide anion, which is subsequently protonated by the solvent.

The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. Generally, amide hydrolysis requires more forcing conditions (e.g., strong acid or base and heat) compared to the hydrolysis of esters. etsu.edusciencemadness.orgazom.com

Comparative Reactivity with Related Piperidine Amides

The reactivity of (R)-N-(Piperidin-3-yl)acetamide can be better understood by comparing it with other N-substituted piperidine amides, such as N-acetylpiperidine and N-benzoylpiperidine. rochester.educbijournal.comnih.govchemspider.comnih.gov

Electronic Effects: The electronic nature of the acyl group significantly influences the reactivity of the amide. The benzoyl group in N-benzoylpiperidine is more electron-withdrawing than the acetyl group in N-acetylpiperidine. This increased electron withdrawal makes the carbonyl carbon of N-benzoylpiperidine more electrophilic and thus more susceptible to nucleophilic attack. Consequently, the hydrolysis of N-benzoylpiperidine is generally faster than that of N-acetylpiperidine under similar conditions. (R)-N-(Piperidin-3-yl)acetamide, with its acetyl group, would be expected to have a hydrolysis rate more comparable to N-acetylpiperidine.

Reactivity of the Piperidine Nitrogen: The basicity and nucleophilicity of the piperidine nitrogen in (R)-N-(Piperidin-3-yl)acetamide are expected to be similar to that of other secondary piperidines, allowing it to readily participate in reactions such as N-alkylation and N-acylation. The presence of the acetamide group at the 3-position is unlikely to have a significant electronic effect on the distal piperidine nitrogen.

| Compound | Acyl Group | Relative Hydrolysis Rate (Predicted) | Basicity of Piperidine Nitrogen |

| (R)-N-(Piperidin-3-yl)acetamide | Acetyl | Moderate | Secondary Amine |

| N-Acetylpiperidine cbijournal.comnih.govchemspider.com | Acetyl | Moderate | Secondary Amine |

| N-Benzoylpiperidine rochester.edunih.gov | Benzoyl | Higher | Secondary Amine |

Table 4: Comparative Reactivity of Piperidine Amides

Stereochemical Considerations in R N Piperidin 3 Yl Acetamide Research

Importance of Absolute Configuration in Biological Contexts

The absolute configuration of a chiral molecule like (R)-N-(Piperidin-3-yl)acetamide is paramount in biological systems because interactions with receptors, enzymes, and other biological macromolecules are inherently stereospecific. These biological targets are themselves chiral, composed of L-amino acids and D-sugars, creating a diastereomeric relationship when they interact with a chiral compound. This specificity means that one enantiomer, the eutomer, may exhibit high affinity and the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even responsible for undesirable or toxic effects.

The biological activity of heterocyclic compounds is often highly dependent on the nature and spatial orientation of substituents on the ring structure. For example, in research on hydantoin (B18101) derivatives, the biological activity is directly influenced by the substituents at positions N-1, N-3, and C-5 of the hydantoin ring mdpi.com. This principle underscores that for a molecule such as (R)-N-(Piperidin-3-yl)acetamide, the precise (R) configuration is what governs its specific interaction with its biological counterparts, dictating its pharmacological profile. The differential binding allows for a level of selectivity and potency that would be unachievable with a racemic mixture.

Enantiomeric Purity and its Methodological Assessment

Enantiomeric purity, a measure of the excess of one enantiomer in a mixture, is a critical quality attribute in pharmaceutical research and development. The use of enantiomerically pure compounds is essential for obtaining reproducible and unambiguous results in biological assays and for ensuring the safety and efficacy of a potential therapeutic agent nih.gov. The therapeutic effect of a bioactive molecule is dependent on its enantiomeric purity and its resulting structure nih.gov. However, the analysis of enantiomeric purity presents significant challenges because enantiomers possess identical physical and chemical properties in an achiral environment nih.gov.

Several analytical techniques have been developed to determine the enantiomeric purity of chiral compounds. These methods typically rely on creating a chiral environment in which the enantiomers can be distinguished.

Common Methodologies for Assessing Enantiomeric Purity:

| Method | Principle of Operation | Application Example |

| Chiral HPLC | Uses a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, resulting in different retention times and allowing for their separation and quantification. | Used to determine the diastereomeric ratio of intermediates in the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives. nih.gov |

| NMR Spectroscopy | In the presence of a chiral solvating agent or a chiral derivatizing agent, the enantiomers can be converted into diastereomers, which exhibit distinct signals in the NMR spectrum. | Differences in chemical shifts in ¹H and ¹³C NMR spectra were observed for diastereomers of piperidine (B6355638) derivatives, particularly for protons and carbons near the chiral center. nih.gov |

| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light. Enantiomers produce mirror-image CD spectra, allowing for their differentiation and quantification. | The absolute configuration of allyl hydantoin enantiomers was assigned by comparing experimental electronic circular dichroism (ECD) spectra with those calculated using density functional theory (DFT). mdpi.com |

| X-ray Crystallography | Provides the definitive three-dimensional structure of a molecule, allowing for the unambiguous determination of its absolute configuration, especially when a heavy atom is present. | Systematic studies via single-crystal X-ray crystallography were used to determine the molecular structure and absolute configuration of enantiomers of 3-(piperidin-3-yl)-1H-indole derivatives. nih.gov |

These methods are crucial for validating the stereochemical integrity of (R)-N-(Piperidin-3-yl)acetamide throughout its synthesis and application in research.

Impact of Stereoisomerism on Research Outcomes

Furthermore, stereoisomers can have different pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). One enantiomer might be metabolized faster than the other, leading to different plasma concentrations and durations of action. In the context of chemical synthesis, the stereochemistry of starting materials and intermediates dictates the stereochemical outcome of the final product. For instance, research on related piperidine compounds that started with a racemic mixture required a dedicated chromatographic separation step to isolate the different diastereomeric intermediates, a necessary effort to obtain the enantiomerically pure final products nih.gov. This illustrates how stereoisomerism at an early stage propagates through a research project, impacting everything from synthetic strategy to analytical characterization and final biological evaluation.

Diastereomeric Relationships in Synthetic Pathways

A primary strategy for obtaining enantiomerically pure compounds like (R)-N-(Piperidin-3-yl)acetamide is through diastereomeric resolution. This method involves converting a mixture of enantiomers into a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional techniques like chromatography or crystallization.

A common approach involves the use of a chiral auxiliary. This process can be outlined as follows:

Reaction: A racemic mixture (containing both R and S enantiomers of the piperidine precursor) is reacted with a single, pure enantiomer of a second chiral compound, known as a chiral auxiliary. This reaction forms a mixture of two diastereomers. An example from a related synthesis involved the N-alkylation of racemic 3-(piperidin-3-yl)-1H-indoles with the chiral reagent (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide nih.gov.

Separation: The resulting diastereomers, having different physical properties, are then separated. In the cited study, the diastereomers were separated using column chromatography and semi-preparative HPLC nih.gov.

Cleavage: Once separated, the chiral auxiliary is chemically removed from each diastereomer, yielding the individual, enantiomerically pure (R) and (S) forms of the target molecule nih.gov.

This relationship is exemplified in the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives, where different diastereomeric pairs were formed and subsequently separated.

Table of Diastereomeric Intermediates in a Related Synthesis nih.gov

| Diastereomer 1 (R,S Configuration) | Diastereomer 2 (S,S Configuration) |

| (3R,2S)-methyl-2-[3-(1H-indole-3-yl)-1-piperidyl]-2-phenylacetate | (3S,2S)-methyl-2-[3-(1H-indole-3-yl)-1-piperidyl]-2-phenylacetate |

| Diastereomer 1 (R,R Configuration) | Diastereomer 2 (S,R Configuration) |

| (3R, 2R)-2-[3-(1H-indol-3-yl)-1-piperidyl]-2-phenyl-acetamide | (3S, 2R)-2-[3-(1H-indol-3-yl)-1-piperidyl]-2-phenyl-acetamide |

An alternative to resolution is asymmetric synthesis, where the desired stereocenter is created selectively. This can be achieved by using a chiral catalyst or by starting from a "chiral pool" material, such as a naturally occurring, enantiomerically pure compound like an amino acid or sugar. For example, enantiomerically pure 3-(N-Boc amino) piperidine derivatives have been synthesized starting from the natural amino acid L-glutamic acid niscpr.res.in.

Structure Activity Relationship Sar Studies

Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity

The piperidine ring is a crucial pharmacophore in many biologically active compounds. Modifications to this ring system in analogs of (R)-N-(Piperidin-3-yl)acetamide can significantly influence their interaction with biological targets. Studies on related piperidine derivatives have demonstrated that the nature, position, and stereochemistry of substituents are critical for activity.

For instance, in a series of piperine (B192125) analogs developed as monoamine oxidase (MAO) inhibitors, substitutions on the piperidine ring were found to be a key determinant of potency and selectivity. nih.gov The introduction of a methyl group at the 4-position of the piperidine ring in one analog resulted in a highly potent and selective MAO-B inhibitor. nih.gov This suggests that even small alkyl substitutions can lead to favorable interactions within the binding pocket of the enzyme.

Furthermore, the position of substitution is paramount. Research on other piperidine-containing molecules has shown that para-substitution on the piperidine ring is often preferred over meta-substitution for enhanced biological activity. nih.gov Specifically, a para-hydroxy substitution on the piperidine ring has been shown to maximize inhibitory activity against both MAO-A and MAO-B. nih.gov While these examples are from different molecular scaffolds, they highlight the principle that substitutions on the piperidine ring of (R)-N-(Piperidin-3-yl)acetamide could modulate its biological profile. The introduction of small, lipophilic, or hydrogen-bonding groups at various positions on the piperidine ring would likely alter the binding affinity and selectivity for its targets.

| Compound | Substitution on Piperidine Ring | Observed Activity |

| Analog A | 4-methyl | High MAO-B inhibitory activity nih.gov |

| Analog B | para-hydroxy | Maximum MAO-A and MAO-B inhibitory activity nih.gov |

| Analog C | meta-hydroxy | Lower activity compared to para-substituted analog nih.gov |

Role of the Acetamide (B32628) Moiety in Modulating Activity

The acetamide moiety, -NHC(O)CH₃, is another critical determinant of the biological activity of (R)-N-(Piperidin-3-yl)acetamide. This functional group can participate in hydrogen bonding through both the amide N-H and the carbonyl oxygen, which are often essential for anchoring a ligand to its biological target.

Investigations into the SAR of other bioactive molecules containing an acetamide group have underscored its importance. For example, in a study of the anticancer agent ZJ-101, the acetamide moiety was found to be crucial for its antiproliferative activity. nih.gov Replacing the amide with other functional groups like sulfonamide, carbamate, or urea (B33335) led to a decrease in anticancer potency. nih.gov This indicates that the specific electronic and steric properties of the acetamide group are finely tuned for optimal interaction with the target protein.

However, minor modifications to the terminal methyl group of the acetamide might be tolerated. In the case of ZJ-101 analogs, replacing the methyl group with a slightly larger isopropyl group did not diminish, and in some cases even enhanced, the biological activity. nih.gov This suggests that the binding site can accommodate some bulk around this part of the molecule. Therefore, for (R)-N-(Piperidin-3-yl)acetamide, while the core amide linkage is likely essential, exploration of analogs with different alkyl or substituted alkyl groups in place of the acetyl methyl could lead to optimized activity.

| Compound | Modification of Acetamide Moiety | Effect on Activity |

| ZJ-101 Analog (Sulfonamide) | Replaced with sulfonamide | Decreased anticancer activity nih.gov |

| ZJ-101 Analog (Carbamate) | Replaced with carbamate | Decreased anticancer activity nih.gov |

| ZJ-101 Analog (Isopropyl) | Methyl replaced with isopropyl | Maintained or increased anticancer activity nih.gov |

Conformational Analysis and its Influence on SAR

The three-dimensional conformation of (R)-N-(Piperidin-3-yl)acetamide is a key factor influencing its structure-activity relationship. The piperidine ring typically adopts a chair conformation, and the substituent at the 3-position can exist in either an axial or equatorial orientation. The preferred conformation will dictate the spatial arrangement of the acetamide group and the piperidine nitrogen, which in turn affects how the molecule presents itself to its biological target.

The relative orientation of these groups is critical for establishing the necessary interactions for binding. The energy difference between the axial and equatorial conformations is generally small, and the molecule may exist in a dynamic equilibrium between these states. The binding to a biological receptor, however, often stabilizes one specific conformation. Understanding the preferred bound conformation is therefore essential for rational drug design.

Molecular modeling studies on related piperidine derivatives have shown that the chair conformation is the most stable. The orientation of substituents can significantly impact the interaction with target proteins. For molecules to be active, the key interacting groups must be in the correct spatial orientation to form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the amino acid residues of the binding site.

Stereoisomeric SAR Profiling

The stereochemistry of (R)-N-(Piperidin-3-yl)acetamide, specifically the (R)-configuration at the 3-position of the piperidine ring, is a critical aspect of its SAR. Chiral centers in a molecule often lead to significant differences in biological activity between enantiomers. The (R)- and (S)-enantiomers of a compound can exhibit different potencies, efficacies, and even different pharmacological profiles.

This stereoselectivity arises from the three-dimensional nature of biological macromolecules like proteins and enzymes. The binding pocket of a receptor is itself chiral, and thus one enantiomer will typically fit better and form more optimal interactions than the other. For instance, in a series of piperidine derivatives targeting histamine (B1213489) H3 and sigma-1 receptors, the stereochemistry was shown to be a key element for dual receptor affinity. nih.gov

A comprehensive SAR profiling would involve the synthesis and biological evaluation of both the (R)- and (S)-enantiomers of N-(Piperidin-3-yl)acetamide. Comparing the activities of these two stereoisomers would provide clear insights into the stereochemical requirements of the biological target. It is highly probable that one enantiomer will be significantly more active than the other, highlighting the importance of the specific spatial arrangement of the acetamide group relative to the piperidine ring for biological recognition.

| Isomer | Configuration | Expected Activity |

| (R)-N-(Piperidin-3-yl)acetamide | R | Potentially higher affinity/potency |

| (S)-N-(Piperidin-3-yl)acetamide | S | Potentially lower affinity/potency |

Physicochemical Parameters and SAR Correlates

The physicochemical properties of (R)-N-(Piperidin-3-yl)acetamide, such as lipophilicity (logP), polar surface area (PSA), and hydrogen bond donor/acceptor count, are intrinsically linked to its biological activity. These parameters govern the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to interact with its target.

The lipophilicity of a molecule, often expressed as its logP value, influences its ability to cross cell membranes. For (R)-N-(Piperidin-3-yl)acetamide, the calculated XLogP3 is -0.3, indicating a relatively hydrophilic nature. nih.gov This suggests it may have good aqueous solubility but might face challenges in passively diffusing across lipid bilayers.

The polar surface area (PSA) is another important descriptor that correlates with drug transport and bioavailability. The presence of the amide and the secondary amine in the piperidine ring contributes to the PSA. The ability to form hydrogen bonds is also a key factor in ligand-receptor interactions. (R)-N-(Piperidin-3-yl)acetamide has hydrogen bond donors and acceptors that can participate in binding. nih.gov

In silico studies on related heterocyclic compounds have shown that even minor modifications, such as the introduction of alkyl groups, can lead to slight improvements in physicochemical parameters that are crucial for oral bioavailability. msu-journal.com Therefore, a systematic modification of the structure of (R)-N-(Piperidin-3-yl)acetamide and the analysis of the resulting changes in physicochemical properties alongside biological activity can reveal important SAR correlates.

| Physicochemical Property | Value/Count | Implication |

| Molecular Weight | 142.20 g/mol nih.gov | Within the range for good oral bioavailability |

| XLogP3 | -0.3 nih.gov | Hydrophilic nature |

| Hydrogen Bond Donors | 2 nih.gov | Potential for strong interactions with target |

| Hydrogen Bond Acceptors | 2 nih.gov | Potential for strong interactions with target |

| Polar Surface Area | 41.1 Ų nih.gov | Influences membrane permeability |

Biological Activities and Pharmacological Investigations Preclinical Focus

Antifungal Activity Profiles

The potential of piperidine (B6355638) derivatives as antifungal agents has been an area of active investigation. However, specific data on the in vitro antifungal activity of (R)-N-(Piperidin-3-yl)acetamide is limited.

In Vitro Studies against Fungal Strains

While direct studies on (R)-N-(Piperidin-3-yl)acetamide are not extensively documented, research on related piperidine derivatives has shown promising antifungal properties. For instance, certain piperidine derivatives have demonstrated the ability to disrupt the fungal cell membrane, leading to apoptosis. nih.gov The broader class of acetamide (B32628) derivatives has also been recognized for its wide range of biological actions.

Further research is required to determine the specific minimum inhibitory concentrations (MICs) of (R)-N-(Piperidin-3-yl)acetamide against common fungal strains.

Activity against Resistant Fungal Pathogens

The emergence of drug-resistant fungal strains, such as Candida auris, presents a significant public health challenge. nih.govnih.gov Studies on derivatives of piperidine have indicated potential efficacy against such resistant pathogens, with some derivatives exhibiting MIC values as low as 0.24 μg/mL against Candida auris. nih.gov However, specific data for (R)-N-(Piperidin-3-yl)acetamide against resistant fungal strains is not currently available.

Antitumor/Anticancer Effects in Preclinical Models

The investigation of piperidine-containing compounds for their potential antitumor and anticancer activities has yielded some encouraging preliminary results.

In the realm of cancer research, compounds structurally related to (R)-N-(Piperidin-3-yl)acetamide have been explored for their therapeutic potential. For example, piperidine derivatives have been associated with the induction of apoptosis in cancer cells. nih.gov Furthermore, preliminary studies on acetamide-piperidine hybrids have suggested that such compounds can induce apoptosis in HeLa cells through the activation of caspase-3, with reported IC50 values ranging from 12–25 µM. vulcanchem.com More complex tetramethylpiperidine-substituted phenazines have also demonstrated notable activity, with mean IC50 values of 0.36, 0.47, and 0.48 microg/ml against various cancer cell lines. nih.gov

Despite these findings for related compounds, specific IC50 values for (R)-N-(Piperidin-3-yl)acetamide against a panel of cancer cell lines have not been detailed in the reviewed literature.

Antibacterial Activity (In Vitro)

The antibacterial properties of acetamide and piperidine derivatives have been a consistent theme in medicinal chemistry research. nih.gov

Gram-Positive and Gram-Negative Bacterial Strains

Several studies have highlighted the potential of acetamide derivatives as effective antimicrobial agents against both Gram-positive and Gram-negative bacteria. nih.gov In vitro assessments of newly synthesized acetamide derivatives containing a piperidine moiety have shown antibacterial activity. For instance, certain piperidine-containing compounds have exhibited inhibition zones against Escherichia coli and Proteus mirabilis. nih.gov

Minimum Inhibitory Concentration (MIC) Determinations

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the potency of a potential antibacterial agent. For some novel acetamide derivatives of 2-mercaptobenzothiazole, which incorporate a piperidine ring, MIC values have been established against various bacterial strains. While these are more complex molecules, they provide an indication of the potential of the piperidine-acetamide scaffold.

| Compound/Bacterial Strain | Staphylococcus aureus (MRSA) | Pseudomonas aeruginosa |

| (R)-N-(Piperidin-3-yl)acetamide | Data not available | Data not available |

| Related Piperidine Derivatives | MIC values for some small molecules against MRSA have been reported in the range of 3.125 to 6.25 μg/ml. nih.gov An antimicrobial peptide, Mastoparan X, showed an MIC of 32 μg/mL against MRSA. nih.gov | Ciprofloxacin, a standard antibiotic, exhibited MICs ranging from 0.25 µg/mL to 1 µg/mL against different P. aeruginosa strains. mdpi.com |

| Related Acetamide-Piperidine Hybrids | A predicted MIC of 8–16 µg/mL against Gram-positive bacteria has been suggested for some hybrids. vulcanchem.com |

It is important to note that while the broader class of piperidine acetamides shows biological promise, specific and comprehensive preclinical data for (R)-N-(Piperidin-3-yl)acetamide remains to be fully elucidated. The presented data for related compounds serves to highlight the potential areas for future investigation into the pharmacological profile of this specific chemical entity.

Other Investigated Biological Activities (e.g., Analgesic, Anti-inflammatory as inferred from mechanism/targets)

While direct experimental data for (R)-N-(Piperidin-3-yl)acetamide is not available, the potential for analgesic and anti-inflammatory activities can be inferred from the well-documented roles of its core chemical structures in medicinal chemistry.

Inference from the Piperidine Scaffold:

The piperidine ring is a privileged scaffold in drug discovery and is a core component of numerous compounds targeting the central nervous system and inflammatory pathways. For instance, the piperidine moiety is a crucial pharmacophore in many potent opioid analgesics, where it interacts with µ-opioid receptors to elicit pain relief. Beyond opioids, various piperidine derivatives have been explored for their anti-inflammatory potential through different mechanisms.

Inference from the Acetamide Functional Group:

The acetamide functional group is also a common feature in many established pharmaceutical agents. A prominent example is paracetamol (acetaminophen), a widely used analgesic and antipyretic. Although its exact mechanism is still debated, it is known to involve the modulation of the endocannabinoid system and inhibition of cyclooxygenase (COX) enzymes in the central nervous system. Furthermore, many non-steroidal anti-inflammatory drugs (NSAIDs) have been derivatized with acetamide moieties to improve their pharmacological profiles. These derivatives often act as inhibitors of COX-2, a key enzyme in the inflammatory cascade.

Given that (R)-N-(Piperidin-3-yl)acetamide incorporates both of these pharmacologically relevant groups, it is plausible that the compound could interact with biological targets implicated in pain and inflammation. However, without specific preclinical testing, any such activities remain purely speculative.

Due to the lack of specific research findings for (R)-N-(Piperidin-3-yl)acetamide, no data tables on its biological activities can be provided.

Molecular Mechanism of Action Studies

Identification of Molecular Targets (e.g., Receptors, Enzymes)

Research indicates that compounds structurally related to (R)-N-(Piperidin-3-yl)acetamide can interact with several key enzymes and receptors, suggesting potential targets for this compound.

One significant area of investigation is the inhibition of cholinesterase enzymes. A structurally similar compound, N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide (B32628) , has been identified as a selective inhibitor of butyrylcholinesterase (BChE). researchgate.net This suggests that (R)-N-(Piperidin-3-yl)acetamide may also exhibit affinity for cholinesterases, which are crucial enzymes in the nervous system responsible for breaking down the neurotransmitter acetylcholine.

Furthermore, research on other piperidine (B6355638) derivatives points towards potential interactions with the NLRP3 inflammasome . A compound featuring a piperidine ring connected to an acetamide bridge demonstrated the ability to inhibit NLRP3-dependent pyroptosis, a form of programmed cell death. mdpi.com The NLRP3 inflammasome is a key component of the innate immune system, and its inhibition can have significant anti-inflammatory effects.

Molecular docking studies on various acetamide derivatives have also suggested potential interactions with other targets, including:

Monoamine oxidase B (MAO-B): An enzyme involved in the metabolism of neurotransmitters. nih.gov

Procaspase-8: A key initiator caspase in the extrinsic apoptosis pathway. A compound with an (R)-3-aminopiperidine phenyl group has been studied as a procaspase-8 inhibitor. biorxiv.org

NUDT5 (Nudix (nucleoside diphosphate (B83284) linked moiety X)-type motif 5): An enzyme involved in hormone signaling in breast cancer. bohrium.com

Elucidation of Signaling Pathways Modulation

The interaction of (R)-N-(Piperidin-3-yl)acetamide and its analogs with their molecular targets can lead to the modulation of various intracellular signaling pathways.

The potential inhibition of the NLRP3 inflammasome by piperidine-acetamide compounds directly impacts inflammatory signaling. mdpi.com Activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms. By inhibiting the NLRP3 inflammasome, these compounds can reduce the release of these potent cytokines, thereby dampening the inflammatory response. mdpi.com

The inhibition of cholinesterases, as suggested by studies on related compounds, would directly affect cholinergic signaling . By preventing the breakdown of acetylcholine, the concentration of this neurotransmitter in the synaptic cleft would increase, leading to enhanced activation of cholinergic receptors. This has implications for a wide range of physiological processes, including cognition, memory, and muscle contraction.

Furthermore, the potential interaction with procaspase-8 suggests a role in the apoptosis signaling pathway . Inhibition of procaspase-8 would block the initiation of the extrinsic apoptotic cascade, which is triggered by external death signals. biorxiv.org

Characterization of Binding Sites and Interactions

Molecular docking and structural studies of compounds analogous to (R)-N-(Piperidin-3-yl)acetamide have provided insights into their potential binding modes.

For the selective butyrylcholinesterase inhibitor N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide , molecular docking analyses revealed that the naphthyl ring of the compound has complementary interactions with the Trp 231 and Phe 329 residues within the active site of BChE, contributing to a stable complex. researchgate.net

In the case of the procaspase-8 inhibitor with an (R)-3-aminopiperidine phenyl group , X-ray crystallography and molecular docking studies showed that the inhibitor covalently modifies the catalytic cysteine residue in the inactive precursor state of the enzyme. biorxiv.org The phenylamine portion of the inhibitor was found to have high structural complementarity to the procaspase-8 binding site. biorxiv.org

For NLRP3 inflammasome inhibitors with a piperidine-acetamide scaffold, computational simulations have been used to model the inactive state of NLRP3 and identify potential binding sites for these compounds, suggesting a mechanism for their inhibitory activity. mdpi.com

Enzyme Inhibition Studies (Specific Enzymes)

A notable example is the selective inhibition of butyrylcholinesterase by N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide . This compound exhibited a half-maximal inhibitory concentration (IC50) of 5.12 ± 0.02 µM for BChE, while showing much lower activity against acetylcholinesterase (AChE), with an IC50 of 426.14 ± 18.54 µM . researchgate.net This demonstrates a significant selectivity for BChE.

In studies of other acetamide derivatives, various levels of enzyme inhibition have been reported. For instance, new acetamide-sulfonamide scaffolds have been screened for their urease inhibition activity, with some compounds showing potent competitive inhibition with IC50 values in the micromolar range. While not directly a piperidine derivative, this highlights the potential of the acetamide moiety to participate in enzyme inhibition.

The following table summarizes the enzyme inhibition data for a key structurally related compound:

| Compound | Target Enzyme | IC50 (µM) | Reference |

| N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide | Butyrylcholinesterase (BChE) | 5.12 ± 0.02 | researchgate.net |

| N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide | Acetylcholinesterase (AChE) | 426.14 ± 18.54 | researchgate.net |

Receptor and Ion Channel Interaction Profiling

Receptor Binding Affinity Studies

No direct receptor binding affinity studies for (R)-N-(Piperidin-3-yl)acetamide have been identified in the public domain. The potential for this compound to interact with various receptors is inferred from the common occurrence of its structural motifs in known biologically active molecules.

Neurotransmitter Receptors (e.g., Opioid Receptors, 5-HT Receptors)

Opioid Receptors: The piperidine (B6355638) ring is a core scaffold in numerous potent opioid receptor ligands. nih.gov For instance, the 4-anilidopiperidine structure is fundamental to the fentanyl class of µ-opioid receptor agonists. researchgate.net The affinity of these compounds is highly dependent on the substituents on the piperidine ring and its nitrogen atom. nih.gov While (R)-N-(Piperidin-3-yl)acetamide is a simple substituted piperidine, its potential to bind to opioid receptors would likely be low without further structural modifications that are typically seen in potent opioid ligands. A study on a diverse set of opioid drugs showed a wide range of binding affinities for the µ-opioid receptor, highlighting the specific structural requirements for high-affinity binding. nih.govzenodo.org

5-HT Receptors: The piperidine moiety is also a common feature in ligands for various serotonin (B10506) (5-HT) receptors. nih.gov However, specific binding data for (R)-N-(Piperidin-3-yl)acetamide at these receptors is not available. The affinity for different 5-HT receptor subtypes is heavily influenced by the nature and position of substituents on the piperidine ring. For example, the 5-HT₃ receptor has been shown to bind certain arylpiperazine derivatives, which share a six-membered nitrogen-containing ring with piperidines. researchgate.net The contribution of the 5-HT₃ receptor to nociceptive processing has been established, indicating its relevance in pain pathways. nih.gov

Peptide Receptors (e.g., CGRP Receptor, MCH2 Receptor)

CGRP Receptor: There is no published evidence of (R)-N-(Piperidin-3-yl)acetamide binding to the Calcitonin Gene-Related Peptide (CGRP) receptor. The development of CGRP receptor antagonists for migraine has involved complex molecules where a piperidine moiety is often incorporated into a larger structure. nih.govnih.gov These antagonists have demonstrated efficacy in clinical trials, but their structures are significantly more complex than (R)-N-(Piperidin-3-yl)acetamide. nih.gov

MCH2 Receptor: Specific binding data for (R)-N-(Piperidin-3-yl)acetamide at the Melanin-Concentrating Hormone 2 (MCH2) receptor are not available. Research on MCH2 receptor antagonists has described compounds such as (R)-N-(1'-((9H-carbazol-3-yl)methyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-yl)acetamide, which contains the (R)-N-(piperidin-3-yl)acetamide substructure within a much larger and more complex spirocyclic system. researchgate.net The activity of such complex molecules cannot be directly extrapolated to the simpler (R)-N-(Piperidin-3-yl)acetamide.

Estrogen Receptors

No studies have been found that investigate the binding affinity of (R)-N-(Piperidin-3-yl)acetamide for estrogen receptors. Ligands for estrogen receptors, both steroidal and non-steroidal, typically possess a phenolic hydroxyl group and a hydrophobic core, features that are absent in (R)-N-(Piperidin-3-yl)acetamide. nih.govnih.gov The side chains of selective estrogen receptor modulators (SERMs) often include a basic amine, which can be a piperidine ring, that plays a crucial role in their pharmacological profile. researchgate.net

Receptor Selectivity and Specificity Assessments

Without primary binding data, no assessments of the receptor selectivity and specificity of (R)-N-(Piperidin-3-yl)acetamide can be made. Generally, achieving high selectivity for a particular receptor target requires specific structural features and stereochemistry that are optimized through extensive medicinal chemistry efforts.

Agonist and Antagonist Profiling

There is no information available in the scientific literature to classify (R)-N-(Piperidin-3-yl)acetamide as an agonist or antagonist at any of the specified receptors. The functional activity of a ligand is highly dependent on its specific interactions with the receptor binding pocket, which in turn is determined by its unique chemical structure.

Ion Channel Modulation (e.g., Calcium Channels)

While there is no specific data on the modulation of calcium channels by (R)-N-(Piperidin-3-yl)acetamide, a patent has been filed for N-piperidinyl acetamide (B32628) derivatives as calcium channel blockers, particularly for T-type calcium channels. nih.gov This suggests that the N-piperidinyl acetamide scaffold may have the potential to interact with calcium channels. However, the patent covers a broad class of compounds, and specific data for (R)-N-(Piperidin-3-yl)acetamide is not provided. The modulation of calcium channels by drugs is a complex process, with different classes of compounds acting as either blockers or activators. nih.gov Dihydropyrimidines, which are aza-analogs of nifedipine-type calcium channel modulators, demonstrate how small structural changes can switch a compound from an antagonist to an agonist. mdpi.com

The following table provides examples of piperidine-containing compounds and their activity at various receptors, illustrating the diverse pharmacology of this scaffold. It is important to note that these are not direct data for (R)-N-(Piperidin-3-yl)acetamide.

| Compound Class | Example Compound | Target(s) | Activity |

| Fentanyl Analog | Carfentanil | µ-Opioid Receptor | Potent Agonist researchgate.net |

| CGRP Antagonist | MK-3207 | CGRP Receptor | Antagonist nih.gov |

| MCH2 Antagonist | (R)-N-(1'-((9H-carbazol-3-yl)methyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-yl)acetamide | MCH2 Receptor | Antagonist researchgate.net |

| SERM | Raloxifene | Estrogen Receptor | Selective Modulator researchgate.net |

Computational and Theoretical Studies of R N Piperidin 3 Yl Acetamide

Computational and theoretical chemistry provide powerful tools for understanding the structural, electronic, and interactive properties of molecules at an atomic level. For (R)-N-(Piperidin-3-yl)acetamide, these methods can predict its behavior, reactivity, and potential interactions with biological targets, guiding further experimental research. While specific, in-depth computational studies exclusively focused on (R)-N-(Piperidin-3-yl)acetamide are not extensively documented in publicly available literature, we can describe the application and principles of these theoretical methods as they would apply to this compound.

Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of (R)-N-(Piperidin-3-yl)acetamide by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR: The proton NMR spectrum displays characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. Key expected signals include those for the acetyl methyl group, the protons on the piperidine (B6355638) ring, and the amide and amine protons.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the acetamide (B32628) group typically appears significantly downfield. The carbons of the piperidine ring show distinct signals, and the methyl carbon of the acetyl group appears upfield. While specific spectral data for the (R)-enantiomer is not widely published, data for the racemic mixture or similar structures can provide expected chemical shift ranges. For instance, in a related compound, the carbonyl carbon was observed at δ = 172.1 ppm, and piperidine ring carbons were seen in the range of δ = 31.0-37.2 ppm. rsc.org

Below is a table of predicted NMR data based on typical values for similar structures.

Interactive Table: Predicted NMR Data for (R)-N-(Piperidin-3-yl)acetamide

| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| CH₃ (Acetyl) | ~2.0 | ~23 |

| C=O (Amide) | - | ~170-172 |

| CH (Piperidine C3) | ~3.8-4.2 | ~45-50 |

| CH₂ (Piperidine) | ~1.4-1.9 (axial), ~2.5-3.2 (equatorial) | ~25-55 |

| NH (Amide) | ~7.5-8.5 | - |

| NH (Piperidine) | ~1.5-2.5 (variable) | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in (R)-N-(Piperidin-3-yl)acetamide by measuring the absorption of infrared radiation. The key functional groups are the secondary amide and the secondary amine.

Vapor phase IR spectra for N-(piperidin-3-yl)acetamide are available in public databases. nih.gov

Interactive Table: Characteristic IR Absorption Bands for (R)-N-(Piperidin-3-yl)acetamide

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide & Amine | 3300 - 3500 | Medium |

| C-H Stretch | Aliphatic | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Amide I) | Amide | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | Amide | 1510 - 1570 | Medium-Strong |

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For (R)-N-(Piperidin-3-yl)acetamide (C₇H₁₄N₂O), the exact mass is 142.1106 g/mol. nih.gov

Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for polar molecules like (R)-N-(Piperidin-3-yl)acetamide. It typically produces a protonated molecular ion [M+H]⁺. For this compound, the expected m/z value for the [M+H]⁺ ion would be approximately 143.1179. uni.lu Adducts with other ions, such as sodium [M+Na]⁺ (m/z ≈ 165.100), may also be observed. uni.lu

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The calculated monoisotopic mass is 142.110613074 Da. nih.gov This high precision allows for the unambiguous determination of the molecular formula.

Fragmentation Pattern: In the mass spectrometer, the molecular ion can fragment in predictable ways. Common fragmentation pathways for N-acyl piperidines include cleavage of the piperidine ring and loss of the acyl group.

Interactive Table: Predicted Mass Spectrometry Data for (R)-N-(Piperidin-3-yl)acetamide

| Ion Type | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₇H₁₄N₂O⁺ | 142.1106 |

| [M+H]⁺ | C₇H₁₅N₂O⁺ | 143.1179 |

| [M+Na]⁺ | C₇H₁₄N₂NaO⁺ | 165.0998 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Chromatographic Methods for Purity and Separation (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of (R)-N-(Piperidin-3-yl)acetamide and for separating it from starting materials, byproducts, or its enantiomer.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions and assessing purity. The compound, being polar, would typically be analyzed using a polar stationary phase like silica (B1680970) gel. The mobile phase would likely be a mixture of a polar organic solvent (e.g., ethyl acetate, methanol) and a less polar solvent (e.g., hexane), often with a small amount of a basic modifier like triethylamine (B128534) to prevent peak tailing.

High-Performance Liquid Chromatography (HPLC): HPLC provides a more accurate and quantifiable measure of purity.

Future Directions in R N Piperidin 3 Yl Acetamide Research

Exploration of Novel Synthetic Pathways

The synthesis of enantiomerically pure (R)-N-(Piperidin-3-yl)acetamide is critical for its use in pharmaceutical development. While the direct acetylation of (R)-piperidin-3-amine is a common method, future research will likely focus on developing more efficient, stereoselective, and scalable synthetic routes.

Key areas for exploration include:

Asymmetric Synthesis: Developing new asymmetric routes to chiral piperidines is an ongoing area of interest. acs.org This could involve the use of novel chiral catalysts or auxiliaries to induce stereoselectivity, potentially reducing the reliance on chiral starting materials which can be costly. acs.orgrsc.org Methods like asymmetric hydrogenation of pyridine (B92270) derivatives, metal-catalyzed cyclizations of acyclic precursors, and biocatalytic reductions are promising avenues. nih.gov For instance, ketoreductase (KRED)-catalyzed bioreduction has been successfully used to produce related chiral hydroxypiperidines with high enantiomeric excess. researchgate.net

Novel Cyclization Strategies: Research into innovative cyclization reactions to construct the piperidine (B6355638) ring is crucial. nih.gov This includes exploring intramolecular reactions like reductive hydroamination/cyclization cascades and radical-mediated amine cyclizations. mdpi.com Such methods could offer alternative pathways that are more atom-economical and environmentally friendly.

Greener Chemistry: Future synthetic strategies will likely incorporate principles of green chemistry. This could involve using less hazardous reagents and solvents, such as employing acetic anhydride (B1165640) over acetyl chloride to reduce the formation of corrosive byproducts, and utilizing environmentally benign solvents.

Advanced SAR and Mechanism of Action Elucidation

While (R)-N-(Piperidin-3-yl)acetamide serves as a foundational scaffold, understanding the nuanced Structure-Activity Relationships (SAR) of its derivatives is key to designing more potent and selective drug candidates.

Future research in this area will focus on:

Comprehensive Analogue Synthesis: Systematically modifying the piperidine ring, the acetamide (B32628) group, and adding substituents at various positions will be essential. The synthesis and evaluation of extensive libraries of analogues will help to map the pharmacophore and identify key structural features for desired biological activity. nih.govnih.gov For example, studies on related piperidine scaffolds have shown that substitution patterns on the ring can dramatically influence activity and selectivity against targets like monoamine oxidase (MAO) enzymes. acs.org

Mechanism of Action (MOA) Studies: Moving beyond initial binding assays, future work will need to employ advanced techniques to fully elucidate the MOA of active derivatives. This could involve:

X-ray Crystallography: Obtaining co-crystal structures of analogues bound to their biological targets can provide a detailed, atomic-level understanding of the binding interactions.

Biophysical Techniques: Using methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding kinetics and thermodynamics.

Molecular Docking and Dynamics: Computational simulations can complement experimental data to predict binding modes and understand the dynamic behavior of the ligand-receptor complex. rsc.org For instance, docking studies have been used to confirm the binding of acetamide derivatives to the active site of butyrylcholinesterase. nih.gov

Expansion of Biological Activity Screening

The piperidine scaffold is present in a wide array of pharmacologically active compounds, suggesting that derivatives of (R)-N-(Piperidin-3-yl)acetamide may have therapeutic potential across various diseases. researchgate.netijnrd.org

Future research should prioritize:

Broad Target Screening: Screening libraries of derivatives against a diverse panel of biological targets is crucial for discovering novel activities. ijnrd.org This could include enzymes, receptors, and ion channels implicated in different disease areas. The piperidine nucleus is a known pharmacophore for targets in oncology, infectious diseases, and neurology. researchgate.net

Phenotypic Screening: Utilizing cell-based phenotypic screens can uncover unexpected therapeutic activities without a preconceived target. nih.gov This approach can identify compounds that modulate complex cellular pathways relevant to diseases like cancer, inflammation, or neurodegeneration. For instance, derivatives could be tested for anti-proliferative activity in cancer cell lines or for anti-inflammatory effects in immune cell assays. nih.govnih.gov

Exploring New Therapeutic Areas: Based on the activities of known piperidine-containing drugs, new avenues for (R)-N-(Piperidin-3-yl)acetamide derivatives could be explored. ijnrd.org Potential areas include:

Neurodegenerative Diseases: Targeting enzymes like cholinesterases or monoamine oxidases. nih.govnih.gov

Oncology: Investigating inhibition of targets like monoacylglycerol lipase (B570770) (MAGL) or tankyrases. nih.gov

Infectious Diseases: Screening for antimicrobial or antiviral properties. ijnrd.org

Integration of Multidisciplinary Approaches (e.g., Chemoinformatics, Omics)

The integration of computational and data-driven sciences will be instrumental in accelerating research on (R)-N-(Piperidin-3-yl)acetamide derivatives.

Key multidisciplinary integrations include:

Chemoinformatics and Virtual Screening: Computational tools can be used to design and analyze chemical libraries, predict properties, and prioritize compounds for synthesis and testing. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can help to understand the relationship between chemical structure and biological activity, guiding the design of more potent compounds. benthamdirect.com

Pharmacophore Modeling: Creating pharmacophore models based on known active compounds can be used to virtually screen large compound databases for new hits.